1-[(2-Bromo-4-fluorophenyl)methyl]azetidine
Overview
Description
1-[(2-Bromo-4-fluorophenyl)methyl]azetidine is a chemical compound that belongs to the azetidine family. It has a molecular formula of C10H11BrFN and a molecular weight of 244.1 g/mol .
Molecular Structure Analysis
The molecular structure of 1-[(2-Bromo-4-fluorophenyl)methyl]azetidine includes a bromine (Br) and a fluorine (F) atom attached to a phenyl ring, which is further connected to an azetidine ring . The InChI code for this compound isInChI=1S/C10H11BrFN/c11-9-3-2-8(10(12)6-9)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2
. Physical And Chemical Properties Analysis
The physical and chemical properties of 1-[(2-Bromo-4-fluorophenyl)methyl]azetidine include a molecular weight of 244.10 g/mol . Other specific physical and chemical properties such as melting point, boiling point, and solubility are not found in the search results.Scientific Research Applications
Cyclodehydrohalogenation Studies
- Research on the formation of 2-oxo-azetidine from N-phenyl-N-chloroacetyl-4-fluoro-phenacylamine suggests the possibility of dπ-acceptor resonance between the aromatic ring and the bromo-substituent, indicating potential applications in organic chemistry and molecular structure studies (Abdulla, Lahiri, Crabb, & Cahill, 1971).
Pharmacological Applications
- A study on benzofuran-based S1P1 agonists, including the compound 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl) azetidine-3-carboxylic acid, highlighted its potential as an S1P1 agonist with significant selectivity and efficacy, indicating its potential use in treating multiple sclerosis (Saha et al., 2011).
Antioxidant Activity Studies
- Azetidines derived from phenyl urea derivatives have been shown to display moderate to significant antioxidant effects compared to ascorbic acid, suggesting their potential application in developing new antioxidant agents (Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017).
Plant Physiology Research
- The use of Azetidine 2-carboxylic acid in studying the relationship between protein synthesis and ion transport in barley roots suggests applications in plant physiology and biochemistry research (Pitman, Wildes, Schaefer, & Wellfare, 1977).
Synthesis of Piperidines
- Studies on the synthesis of stereodefined 3,4-disubstituted piperidines from 2-(2-bromo-1,1-dimethylethyl)azetidines show its application in the synthesis of complex organic compounds, which may have implications in medicinal chemistry (Mollet, Broeckx, D’hooghe, & Kimpe, 2012).
Dopamine Antagonist Evaluation
- Azetidine derivatives were evaluated for their potency as dopaminergic antagonists, indicating potential applications in neuroscience and pharmacology (Metkar, Bhatia, & Desai, 2013).
properties
IUPAC Name |
1-[(2-bromo-4-fluorophenyl)methyl]azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c11-10-6-9(12)3-2-8(10)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWZQJOYRRROQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=C(C=C(C=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Bromo-4-fluorophenyl)methyl]azetidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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